

Spectroscopic Blueprint of 5-Phenylisoxazol-3-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-phenylisoxazol-3-amine

Cat. No.: B2541051

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This guide provides a comprehensive analysis of the spectroscopic data for **5-phenylisoxazol-3-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural features, which are critical for researchers, scientists, and professionals in the field of drug discovery.

Molecular Structure and its Spectroscopic Implications

5-Phenylisoxazol-3-amine possesses a distinct molecular architecture comprising a phenyl ring attached to an isoxazole core, which in turn is substituted with an amine group. This arrangement of aromatic and heterocyclic moieties, along with the primary amine, gives rise to a unique set of spectroscopic characteristics that can be probed using various analytical techniques. The interplay of these functional groups dictates the chemical environment of each atom, leading to specific signals in Nuclear Magnetic Resonance (NMR), characteristic vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structure of **5-phenylisoxazol-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-phenylisoxazol-3-amine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **5-phenylisoxazol-3-amine** is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the isoxazole ring, and the amine group.

- Phenyl Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the isoxazole substituent.
- Isoxazole Proton: The isoxazole ring has a single proton, which is expected to resonate as a singlet in a region distinct from the phenyl protons, likely influenced by the adjacent heteroatoms.
- Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule.

- Phenyl Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the isoxazole ring (ipso-carbon) will have a distinct chemical shift.
- Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have characteristic chemical shifts, with the carbon atoms bonded to the heteroatoms (oxygen and nitrogen) being significantly deshielded.
- C-NH₂ Carbon: The carbon atom of the isoxazole ring bonded to the amine group will also exhibit a characteristic chemical shift.

Table 1: Predicted NMR Data for **5-phenylisoxazol-3-amine**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	7.2 - 7.8	Multiplet	Phenyl-H
^1H	~6.0 - 6.5	Singlet	Isoxazole-H
^1H	Broad	Singlet	-NH ₂
^{13}C	125 - 135	Phenyl-C	
^{13}C	~128	Phenyl ipso-C	
^{13}C	~170	Isoxazole C-5	
^{13}C	~95	Isoxazole C-4	
^{13}C	~160	Isoxazole C-3	

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **5-phenylisoxazol-3-amine** is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-O bonds.

- N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm^{-1} .^[1]
- Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl ring will appear just above 3000 cm^{-1} .
- C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both the isoxazole and phenyl rings are expected in the 1500-1650 cm^{-1} region.
- C-O Stretching: The C-O stretching vibration of the isoxazole ring will likely be observed in the fingerprint region, typically around 1000-1300 cm^{-1} .

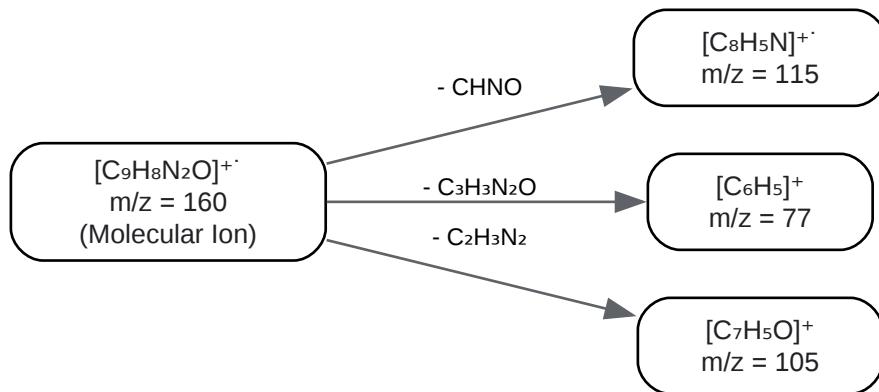
Table 2: Characteristic IR Absorption Bands for **5-phenylisoxazol-3-amine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 3500	N-H Stretch	Primary Amine
> 3000	C-H Stretch	Aromatic
1500 - 1650	C=N and C=C Stretch	Isoxazole & Phenyl
1000 - 1300	C-O Stretch	Isoxazole

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For **5-phenylisoxazol-3-amine** (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules.



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Caption: Plausible fragmentation pathway for **5-phenylisoxazol-3-amine** in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-phenylisoxazol-3-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **5-phenylisoxazol-3-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of **5-phenylisoxazol-3-amine**. The data obtained from these techniques are complementary and, when analyzed together, allow for the confident confirmation of the molecule's identity and purity. This guide serves as a foundational resource for researchers working with this important heterocyclic scaffold, enabling them to interpret their own experimental data with greater accuracy and confidence.

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References

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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